3-Amino-2,5-dimethylbenzonitrile
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Overview
Description
3-Amino-2,5-dimethylbenzonitrile: is an organic compound with the molecular formula C9H10N2 . It is a derivative of benzonitrile, characterized by the presence of amino and methyl groups at the 3rd and 2nd, 5th positions, respectively. This compound is used in various chemical syntheses and research applications due to its unique structural properties .
Mechanism of Action
Target of Action
3-Amino-2,5-dimethylbenzonitrile is a key intermediate in the synthesis of Etravirine , a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 . The primary target of this compound, therefore, is the HIV-1 reverse transcriptase .
Mode of Action
As an intermediate in the synthesis of Etravirine, this compound contributes to the overall mode of action of the final drug. Etravirine binds to reverse transcriptase and blocks its activity, preventing the conversion of viral RNA into DNA, a crucial step in the replication of HIV .
Biochemical Pathways
The biochemical pathway primarily affected by this compound, through its role in the synthesis of Etravirine, is the HIV replication cycle. By inhibiting the reverse transcriptase enzyme, the compound prevents the formation of proviral DNA, thereby halting the production of new virus particles .
Result of Action
The molecular and cellular effects of this compound’s action are best understood in the context of its role in the synthesis of Etravirine. By inhibiting the action of reverse transcriptase, Etravirine prevents the replication of HIV, thereby reducing viral load and slowing the progression of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,5-dimethylbenzonitrile typically involves the nitration of 2,5-dimethylaniline followed by reduction and subsequent cyanation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to maintain reaction conditions and ensure safety. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed:
Oxidation: Nitro and nitroso derivatives.
Reduction: Primary amines.
Substitution: Halogenated, alkylated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: 3-Amino-2,5-dimethylbenzonitrile is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
- 2-Amino-3,5-dimethylbenzonitrile
- 4-Amino-2,5-dimethylbenzonitrile
- 3-Amino-4,6-dimethylbenzonitrile
Comparison: 3-Amino-2,5-dimethylbenzonitrile is unique due to the specific positioning of its amino and methyl groups, which influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-amino-2,5-dimethylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-8(5-10)7(2)9(11)4-6/h3-4H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMHMRUGCQCDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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